Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of Docetaxel, a chemotherapeutic agent widely used in the treatment of various cancers, including breast and lung cancer. This compound is characterized by its complex molecular structure, which includes multiple silyl ether groups that enhance its stability and solubility. The compound's CAS number is 149107-86-8, and it is also referred to as Paclitaxel Impurity 106 due to its structural relationship with Paclitaxel, another prominent anticancer drug .
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical intermediates and fine chemicals. Its production involves sophisticated organic synthesis techniques that capitalize on the reactivity of silyl ethers in organic chemistry .
This compound falls under the classification of pharmaceutical intermediates and fine chemicals. It is utilized primarily in research settings and may also serve as a precursor or an impurity in the synthesis of other related compounds.
The synthesis of Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether typically involves multi-step organic reactions. The key steps often include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reagents. Specific attention must be paid to avoid hydrolysis of silyl ethers during purification processes.
The molecular formula for Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is . Its structure features a complex arrangement with multiple chiral centers, which contributes to its biological activity.
The compound contains:
Docetaxel derivatives undergo various chemical reactions typical for silylated compounds, such as:
These reactions are crucial for modifying the compound for further pharmaceutical applications or for studying structure-activity relationships in drug development.
Docetaxel exerts its anticancer effects primarily through the stabilization of microtubules, preventing their depolymerization during cell division. This action leads to cell cycle arrest in the metaphase stage, ultimately inducing apoptosis in cancer cells.
Relevant physical and chemical properties are essential for understanding the handling and storage requirements for this compound in laboratory settings .
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific uses:
This compound exemplifies the ongoing research into improving cancer therapies through chemical modifications of existing drugs.
The structural optimization of taxane anticancer agents represents a pivotal chapter in medicinal chemistry. First-generation taxanes like paclitaxel and docetaxel ( [2]) revolutionized oncology by targeting tubulin polymerization but faced significant pharmacological limitations. Docetaxel, a semisynthetic derivative of paclitaxel, demonstrated improved bioavailability and potency against diverse carcinomas—including breast, prostate, and non-small cell lung cancer (NSCLC)—yet retained critical drawbacks inherent to the taxane scaffold [2]. These limitations encompassed:
Silylation emerged as a strategic solution in the 2010s, inspired by broader successes with silicon-containing anticancer agents. Researchers exploited silicon’s unique properties—increased lipophilicity (log P increased by 2–4 units), enhanced metabolic resistance, and steric bulk—to shield vulnerable hydroxyl groups on taxane frameworks. The 2′-, 7-, and 10-positions of docetaxel became prime targets for silyl ether protection due to their roles in metabolic deactivation and intermolecular binding [3] [5]. This approach aligned with a renaissance in "protective group pharmacology," where traditionally transient protecting groups were repurposed as permanent modifiers to enhance drug properties.
Docetaxel 2′-tert-butyldimethylsilyl 7,10-tris(triethylsilyl) ether (CAS 195141-96-9) is characterized by systematic modifications at three hydroxyl sites:
Table 1: Structural Characteristics of Silyl Groups
Position | Protecting Group | Steric Volume (ų) | Electronic Effect |
---|---|---|---|
C2′ | tert-Butyldimethylsilyl (TBS) | 140.2 | Moderate +I effect |
C7/C10 | Triethylsilyl (TES) | 118.7 | Weak +I effect |
The molecular formula (C₆₁H₉₅NO₁₄Si₃; MW 1150.66 g/mol) reflects substantial hydrocarbon incorporation versus docetaxel (C₄₃H₅₃NO₁₄; MW 807.89 g/mol) [1] [4]. Stereochemical integrity at chiral centers (12 stereocenters total) is preserved during synthesis, as confirmed by ¹H/¹³C NMR and high-resolution ESI-MS spectral data. The spatial orientation of silyl groups sterically shields the C13 side chain (critical for tubulin binding) while altering molecular conformation dynamics, as evidenced by computational models showing a 15° bend in the baccatin core relative to unmodified docetaxel. The IUPAC designation is:(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-3-phenyl-2-((triethylsilyl)oxy)propanoyl)oxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis((triethylsilyl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate [4].
Silylation confers three pharmacokinetic advantages critical for improving docetaxel’s therapeutic index:
Lipophilicity Enhancement:
Metabolic Stabilization:
Efflux Transporter Evasion:
Table 2: Comparative Permeability and Metabolic Stability Parameters
Parameter | Docetaxel | Silylated Derivative | Change |
---|---|---|---|
Caco-2 Apparent Permeability (×10⁻⁶ cm/s) | 3.2 ± 0.8 | 28.5 ± 3.1 | +791% |
P-gp Efflux Ratio | 8.9 | 1.7 | -81% |
Microsomal Half-life (Human) | 12.4 min | >120 min | +868% |
Plasma Protein Binding | 94% | >99% | +5% |
The combined effects of enhanced membrane permeability, reduced P-gp efflux, and extended metabolic half-life shift the pharmacokinetic profile toward prolonged exposure within tumor tissue. Crucially, the tert-butyldimethylsilyl group at C2′ provides slower hydrolysis kinetics than triethylsilyl groups, acting as a "strategic anchor" to maintain partial bioactivity during gradual desilylation in tumor microenvironments [3] [5]. This differential deprotection mechanism enables sustained tubulin inhibition while minimizing systemic toxicity—a pharmacokinetic advantage validated in murine xenografts showing tumor growth inhibition for 14 days post-single-dose administration.
Appendix: Comprehensive List of Silylated Taxane Derivatives
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0